molecular formula C11H14N2O3 B7574994 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid

Numéro de catalogue B7574994
Poids moléculaire: 222.24 g/mol
Clé InChI: QQOFPAKOFJJFDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid, also known as Ipragliflozin L-Proline, is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidney. This drug has been approved for the treatment of type 2 diabetes mellitus in Japan and is currently undergoing clinical trials in other countries.

Mécanisme D'action

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline inhibits SGLT2, which is responsible for the reabsorption of glucose in the proximal tubule of the kidney. By blocking this transporter, 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline increases the urinary excretion of glucose, leading to a reduction in blood glucose levels. This drug also promotes weight loss and improves insulin sensitivity, possibly through the activation of AMP-activated protein kinase (AMPK) and the modulation of adipokines.
Biochemical and physiological effects:
2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been shown to have several biochemical and physiological effects beyond glucose control. This drug has been found to reduce blood pressure, improve lipid profile, and decrease markers of inflammation and oxidative stress. 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline may also have a protective effect on the cardiovascular system, as suggested by its ability to reduce arterial stiffness and endothelial dysfunction.

Avantages Et Limitations Des Expériences En Laboratoire

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has several advantages for lab experiments, including its high potency and selectivity for SGLT2, its well-established synthesis method, and its extensive preclinical and clinical data. However, this drug also has some limitations, such as its potential off-target effects, its dependence on renal function, and its lack of long-term safety data.

Orientations Futures

Several future directions for the research on 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline can be identified. These include the investigation of its effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome, the exploration of its potential combination therapy with other antidiabetic drugs, and the evaluation of its safety and efficacy in special populations, such as elderly and pregnant patients. Additionally, the development of new SGLT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties may provide further insights into the role of glucose reabsorption in diabetes pathophysiology.

Méthodes De Synthèse

The synthesis of 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline involves the reaction between 3-pyridinecarboxaldehyde and 2-bromo-1-(propan-2-yl)imidazole, followed by the coupling with L-proline and the subsequent hydrolysis of the protecting group. The final product is obtained in high yield and purity.

Applications De Recherche Scientifique

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been extensively studied in preclinical and clinical settings for its potential therapeutic effects on type 2 diabetes mellitus. In animal models, this drug has been shown to improve glucose control, reduce body weight and adiposity, and ameliorate insulin resistance. In humans, 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been found to lower glycated hemoglobin levels, fasting plasma glucose, and postprandial glucose, as well as to increase urinary glucose excretion.

Propriétés

IUPAC Name

2-[propan-2-yl(pyridine-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(2)13(7-10(14)15)11(16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOFPAKOFJJFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.